molecular formula C6H5BrN2O2 B12859236 3-(Bromomethyl)-4-nitropyridine

3-(Bromomethyl)-4-nitropyridine

Cat. No.: B12859236
M. Wt: 217.02 g/mol
InChI Key: CNZFACWSQAKPFA-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-4-nitropyridine is a halogenated nitropyridine derivative characterized by a bromomethyl (-CH₂Br) substituent at the 3-position and a nitro (-NO₂) group at the 4-position of the pyridine ring. Its molecular formula is C₆H₅BrN₂O₂, with a molecular weight of 217.02 g/mol. This compound is of interest in organic synthesis due to the reactivity of the bromomethyl group, which facilitates alkylation or nucleophilic substitution reactions, and the electron-withdrawing nitro group, which modulates electronic properties and reactivity patterns .

Properties

Molecular Formula

C6H5BrN2O2

Molecular Weight

217.02 g/mol

IUPAC Name

3-(bromomethyl)-4-nitropyridine

InChI

InChI=1S/C6H5BrN2O2/c7-3-5-4-8-2-1-6(5)9(10)11/h1-2,4H,3H2

InChI Key

CNZFACWSQAKPFA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1[N+](=O)[O-])CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-4-nitropyridine typically involves the bromination of 4-nitropyridine. One common method is the reaction of 4-nitropyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an organic solvent like carbon tetrachloride (CCl4) under reflux conditions to yield 3-(Bromomethyl)-4-nitropyridine .

Industrial Production Methods

For industrial-scale production, the process may involve more efficient and scalable methods. One such method includes the use of hydrobromic acid (HBr) and xylene as solvents, with the reaction mixture being heated under reflux conditions. This method allows for the removal of water through azeotropic distillation, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-4-nitropyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of 3-(Substituted methyl)-4-nitropyridine derivatives.

    Reduction: Formation of 3-(Bromomethyl)-4-aminopyridine.

    Oxidation: Formation of 3-(Bromomethyl)-4-nitropyridine N-oxide.

Scientific Research Applications

3-(Bromomethyl)-4-nitropyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-4-nitropyridine involves its interaction with nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the nitro group can participate in redox reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(Bromomethyl)-4-nitropyridine with five analogs, focusing on structural features, reactivity, biological activity, and electrochemical properties.

Structural Analogs

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Features
3-(Bromomethyl)-4-nitropyridine BrCH₂- (3), NO₂- (4) 217.02 High alkylation potential; strong electron-withdrawing nitro group
4-Bromo-2-methyl-3-nitropyridine Br- (4), CH₃- (2), NO₂- (3) 196.16 Bromine at 4-position reduces steric hindrance; methyl group enhances stability
4-Nitropyridine NO₂- (4) 124.08 Simplest analog; lacks halogen, limiting cross-coupling utility
3-Nitro-4-(chloromethyl)pyridine ClCH₂- (3), NO₂- (4) 172.57 Chloromethyl group less reactive than bromomethyl in SN2 reactions
4-Nitro-3-methylpyridine CH₃- (3), NO₂- (4) 138.12 Methyl group lacks halogen’s leaving-group capacity

Reactivity and Electronic Properties

  • Bromomethyl vs. Chloromethyl : The bromine atom in 3-(Bromomethyl)-4-nitropyridine enhances leaving-group ability compared to chlorine analogs, making it more reactive in nucleophilic substitutions (e.g., Suzuki couplings or Grignard reactions). This is critical in pharmaceutical intermediates .
  • Nitro Group Position : The nitro group at the 4-position (para to pyridine nitrogen) stabilizes the ring via resonance, as shown in UV spectra of 4-nitropyridine anions, which exhibit bathochromic shifts compared to 3-nitro isomers .
  • Electrochemical Behavior: 4-Nitropyridine derivatives exhibit pH-dependent redox potentials. For instance, 4-nitropyridine-N-oxide operates at potentials similar to nitrobenzene but with higher efficiency (62.7%) in basic electrolytes, a trait likely shared by bromomethyl analogs .

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